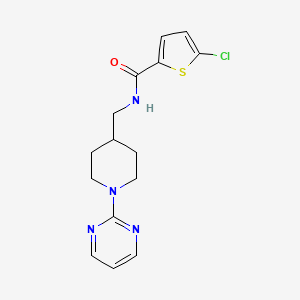
5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H17ClN4OS and its molecular weight is 336.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with a carboxamide group and a piperidine-pyrimidine moiety. The synthesis typically involves multiple steps, including:
- Formation of the Thiophene Core : The thiophene ring is synthesized through sulfonation reactions.
- Piperidine and Pyrimidine Integration : The piperidine derivative is introduced via nucleophilic substitution, often requiring specific reagents to facilitate the reaction.
The overall synthetic route can be summarized as follows:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Sulfonation | Chlorosulfonic acid |
| 2 | Nucleophilic substitution | Piperidine derivatives |
| 3 | Carboxamide formation | Appropriate amides |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. Notably, it has been identified as an inhibitor of mitochondrial complex I, disrupting cellular respiration and energy metabolism in target organisms, which is particularly relevant in antifungal applications.
Pharmacological Applications
The compound exhibits a variety of pharmacological properties:
- Antibacterial Activity : Studies have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Research indicates potential in cancer chemotherapy, targeting specific pathways involved in tumor growth .
- Enzyme Inhibition : It has demonstrated inhibition of key enzymes such as acetylcholinesterase (AChE), which is significant for neuroprotective strategies .
Antibacterial Studies
A study evaluating the antibacterial properties of related compounds found that derivatives containing the piperidine nucleus exhibited notable activity against Salmonella Typhi and Pseudomonas aeruginosa, suggesting a promising avenue for developing new antibiotics .
Anticancer Research
In vitro studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .
Properties
IUPAC Name |
5-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-13-3-2-12(22-13)14(21)19-10-11-4-8-20(9-5-11)15-17-6-1-7-18-15/h1-3,6-7,11H,4-5,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKRICPPDFPUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














